molecular formula C30H45Br2N3 B12353537 Neurodye GH4-64

Neurodye GH4-64

Cat. No.: B12353537
M. Wt: 607.5 g/mol
InChI Key: AFVSZGYRRUMOFH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Neurodye GH4-64 is a fluorescent styryl dye known for its ability to bind to cell nuclei of eukaryotic cells. It is widely used in various scientific research applications due to its unique properties, including its high fluorescence intensity and stability. The compound is also known by its chemical name, N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neurodye GH4-64 involves multiple steps, starting with the preparation of the styryl dye core. The reaction typically involves the condensation of a pyridinium salt with an aldehyde derivative under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified using column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the standards required for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Neurodye GH4-64 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered fluorescence properties.

    Reduction: Reduced forms of the dye with potential changes in fluorescence intensity.

    Substitution: Substituted derivatives with modified chemical and physical properties.

Scientific Research Applications

Neurodye GH4-64 is extensively used in various fields of scientific research:

    Chemistry: Used as a fluorescent probe to study molecular interactions and chemical reactions.

    Biology: Employed in cell imaging and tracking studies due to its ability to bind to cell nuclei.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of fluorescent sensors and devices for environmental monitoring and quality control.

Mechanism of Action

The mechanism of action of Neurodye GH4-64 involves its binding to the cell nuclei of eukaryotic cells. The dye interacts with nucleic acids, leading to an increase in fluorescence intensity. The molecular targets include DNA and RNA, and the binding occurs through electrostatic interactions and intercalation. The pathways involved in the dye’s action include the excitation of electrons upon exposure to light, resulting in fluorescence emission.

Comparison with Similar Compounds

Neurodye GH4-64 is compared with other similar fluorescent dyes, such as:

    FM4-64: Another styryl dye with similar fluorescence properties but different binding characteristics.

    DAPI: A fluorescent stain that binds strongly to DNA, used primarily in cell imaging.

    Hoechst 33342: A bisbenzimide dye that binds to the minor groove of DNA, used in fluorescence microscopy.

Uniqueness

This compound stands out due to its high fluorescence intensity, stability, and specificity for cell nuclei. Its unique chemical structure allows for versatile applications in various research fields, making it a valuable tool for scientists.

Properties

Molecular Formula

C30H45Br2N3

Molecular Weight

607.5 g/mol

IUPAC Name

3-[4-[(1Z,3E,5Z)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide

InChI

InChI=1S/C30H45N3.2BrH/c1-6-32(7-2)30-20-18-28(19-21-30)16-13-11-12-14-17-29-22-25-31(26-23-29)24-15-27-33(8-3,9-4)10-5;;/h11-14,16-23,25-26H,6-10,15,24,27H2,1-5H3;2*1H/q+2;;/p-2

InChI Key

AFVSZGYRRUMOFH-UHFFFAOYSA-L

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\C=C\C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]

Origin of Product

United States

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